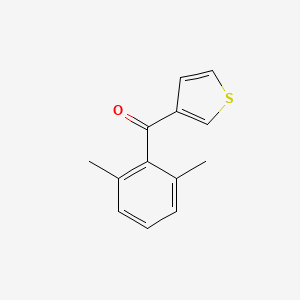

3-(2,6-Dimethylbenzoyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9-4-3-5-10(2)12(9)13(14)11-6-7-15-8-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULGTBPSRZCDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641840 | |

| Record name | (2,6-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-06-7 | |

| Record name | (2,6-Dimethylphenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 2,6 Dimethylbenzoyl Thiophene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(2,6-Dimethylbenzoyl)thiophene, the most logical disconnection is at the carbon-carbon bond between the thiophene (B33073) ring and the carbonyl group. This disconnection reveals two primary synthetic routes based on the polarity of the resulting synthons.

Primary Disconnection:

Route A: Thienyl Nucleophile Approach: This strategy involves disconnecting the molecule to generate a nucleophilic 3-thienyl synthon and an electrophilic 2,6-dimethylbenzoyl synthon. The practical chemical equivalents (reagents) for these synthons would be a 3-thienyl organometallic reagent (such as 3-lithiothiophene or 3-thienylmagnesium bromide) or a 3-thienylboronic acid, which would react with an activated form of 2,6-dimethylbenzoic acid, most commonly 2,6-dimethylbenzoyl chloride. This is often the most effective approach as it precisely controls the position of substitution on the thiophene ring.

Route B: Thienyl Electrophile Approach (Friedel-Crafts Type): This approach considers the thiophene ring as the nucleophile and the 2,6-dimethylbenzoyl group as the electrophile. This disconnection leads directly to a Friedel-Crafts acylation reaction, where thiophene is reacted with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst. However, this route is complicated by the inherent regioselectivity of electrophilic substitution on the thiophene ring, which strongly favors the 2-position.

The choice between these routes hinges on achieving the desired 3-substitution pattern while minimizing the formation of the isomeric 2-(2,6-dimethylbenzoyl)thiophene.

Precursor Synthesis and Reactant Generation

The success of the synthesis relies on the efficient preparation of key precursors identified in the retrosynthetic analysis.

2,6-Dimethylbenzoyl Chloride: This acylating agent is typically prepared from 2,6-dimethylbenzoic acid. The carboxylic acid is activated by conversion to the more reactive acyl chloride. Standard reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds by nucleophilic acyl substitution, replacing the hydroxyl group of the carboxylic acid with a chloride ion.

3-Substituted Thiophene Reagents:

3-Lithiothiophene and 3-Thienyl Grignard Reagents: These powerful nucleophiles are commonly generated from 3-bromothiophene (B43185). Reaction of 3-bromothiophene with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) results in lithium-halogen exchange to produce 3-lithiothiophene. Alternatively, reacting 3-bromothiophene with magnesium metal yields the corresponding Grignard reagent, 3-thienylmagnesium bromide.

3-Thienylboronic Acid: This precursor, essential for Suzuki coupling reactions, can be synthesized from 3-lithiothiophene. The lithiated species is reacted with a trialkyl borate, such as trimethyl borate (B(OMe)₃), followed by acidic workup to hydrolyze the borate ester and yield 3-thienylboronic acid.

Direct Acylation Strategies for Thiophene Ring Systems

Direct acylation involves the introduction of the acyl group onto the thiophene ring in a single step. The primary challenge is controlling the position of the attack.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the reaction of an aromatic ring with an acyl halide or anhydride under the influence of a Lewis acid catalyst.

In the Friedel-Crafts acylation of thiophene, the electrophile (an acylium ion generated from the acyl chloride and Lewis acid) preferentially attacks the C2 position. This high regioselectivity is due to the greater stabilization of the cationic intermediate (Wheland intermediate) formed during C2 attack. The positive charge can be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates directly. In contrast, attack at the C3 position results in an intermediate that can only be described by two resonance structures, making it less stable and the reaction pathway higher in energy.

Therefore, a direct Friedel-Crafts acylation of unsubstituted thiophene with 2,6-dimethylbenzoyl chloride would yield almost exclusively the undesired 2-acyl isomer. To achieve 3-acylation via this method, one would need to start with a thiophene derivative where the 2- and 5-positions are blocked by other substituents.

Common catalysts for this reaction are Lewis acids, which vary in their activity.

| Catalyst | Typical Activity | Notes |

| AlCl₃ | Very Strong | Can cause polymerization and degradation of sensitive substrates like thiophene. |

| FeCl₃ | Strong | A common and effective catalyst. |

| SnCl₄ | Moderate | Often used for reactive substrates to achieve milder reaction conditions. |

| TiCl₄ | Moderate | Similar in reactivity to SnCl₄. |

| ZnCl₂ | Mild | A milder catalyst, suitable for preventing side reactions with highly activated rings. |

The choice of solvent can significantly impact the Friedel-Crafts reaction by influencing the activity of the Lewis acid catalyst and the solubility of the reactants and intermediates.

| Solvent | Polarity | Role in Reaction |

| Carbon Disulfide (CS₂) | Nonpolar | Traditional solvent; does not complex with the catalyst. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Common, versatile solvent that dissolves most reactants and complexes. |

| Nitrobenzene (C₆H₅NO₂) | Polar Aprotic | Can deactivate the catalyst by forming a complex, requiring higher temperatures. |

| 1,2-Dichloroethane | Polar Aprotic | Similar to dichloromethane, often used at higher temperatures. |

Optimization of reaction conditions, such as temperature and reaction time, is crucial. For a reactive heterocycle like thiophene, reactions are often run at lower temperatures (0 °C to room temperature) to minimize the formation of polymeric byproducts.

Given the regioselectivity limitations of the Friedel-Crafts reaction, alternative methods are generally preferred for the synthesis of 3-acylthiophenes.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a method for the formylation (introduction of a -CHO group) of electron-rich aromatic and heterocyclic compounds. The reaction uses a Vilsmeier reagent, which is a chloroiminium ion typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). While it is a powerful tool for introducing a carbonyl group, it is limited to formylation. It is not a direct route to this compound, as it would install a formyl group rather than the desired benzoyl group.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions provide a highly efficient and regioselective route to the target molecule. The Suzuki-Miyaura coupling is particularly well-suited for this transformation. This reaction involves the coupling of an organoboron compound with an organohalide or acyl halide.

To synthesize this compound via this method, 3-thienylboronic acid is reacted with 2,6-dimethylbenzoyl chloride in the presence of a palladium catalyst and a base.

Friedel-Crafts Acylation Approaches

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for constructing C-C bonds. benthamscience.com The synthesis of this compound can be envisioned through the coupling of a thiophene-derived organometallic reagent with a 2,6-dimethylbenzoyl electrophile, or vice versa.

The Suzuki-Miyaura coupling reaction, which utilizes organoboron reagents, is a widely employed method for the formation of carbon-carbon bonds. nih.gov For the synthesis of this compound, this can be achieved by coupling a thiophene-3-boronic acid or its ester with 2,6-dimethylbenzoyl chloride. The success of Suzuki-Miyaura couplings involving heteroarylboronic acids, such as those derived from thiophene, can be sensitive to the reaction conditions, including the choice of catalyst, base, and solvent system. benthamscience.com A highly active catalyst system is often necessary to achieve good yields. benthamscience.com

The reaction of sterically hindered substrates, such as those with ortho-substituents on the aryl halide, can also present challenges. nih.gov However, the development of specialized ligands has enabled the successful coupling of such demanding partners. nih.gov A mechanochemical, solvent-free approach has also been reported for the synthesis of ketones via Suzuki-Miyaura coupling of acyl chlorides and boronic acids, offering a more environmentally friendly alternative. bohrium.comnih.gov

A representative Suzuki-Miyaura protocol for the synthesis of a 3-aroylthiophene is outlined below:

| Parameter | Condition |

| Thiophene Reagent | Thiophene-3-boronic acid |

| Aroyl Reagent | 2,6-Dimethylbenzoyl chloride |

| Catalyst | Pd(OAc)₂ / SPhos |

| Base | K₃PO₄ |

| Solvent | Toluene/Water |

| Temperature | 80-100 °C |

This table represents a generalized protocol for the Suzuki-Miyaura coupling to form an aryl-heteroaryl ketone. Specific conditions may vary based on substrate reactivity.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high functional group tolerance and has been applied to the synthesis of complex molecules. wikipedia.org The preparation of this compound via Negishi coupling would typically involve the reaction of a 3-thienylzinc halide with 2,6-dimethylbenzoyl chloride.

The choice of catalyst is crucial, with palladium catalysts generally offering higher yields and broader functional group compatibility. wikipedia.org For sterically demanding couplings, the use of specialized biaryldialkylphosphine ligands, such as CPhos, has been shown to be effective in promoting the desired reaction and suppressing side reactions like β-hydride elimination. uop.edu.pkderpharmachemica.com Recent advancements have also demonstrated the feasibility of conducting Negishi couplings under aerobic conditions in aqueous media, enhancing the practicality and environmental friendliness of the method. researchgate.net

A general protocol for a Negishi-type acylation is presented below:

| Parameter | Condition |

| Thiophene Reagent | 3-Thienylzinc chloride |

| Aroyl Reagent | 2,6-Dimethylbenzoyl chloride |

| Catalyst | Pd₂(dba)₃ / XPhos |

| Solvent | THF |

| Temperature | Room Temperature to 60 °C |

This table represents a generalized protocol for the Negishi coupling to form an aryl-heteroaryl ketone. Specific conditions may vary based on substrate reactivity.

The Stille coupling utilizes organotin reagents (organostannanes) to couple with organic electrophiles, catalyzed by palladium. uni-muenchen.de Organostannanes are stable to air and moisture, making them convenient reagents in organic synthesis. uni-muenchen.de The synthesis of this compound via a Stille coupling could involve the reaction of 3-(tributylstannyl)thiophene with 2,6-dimethylbenzoyl chloride.

A variation of this is the Stille-carbonylative cross-coupling, where a carbonyl group is introduced between the two coupling partners using carbon monoxide. pharmaguideline.com This approach would involve the coupling of 3-bromothiophene with an organostannane in the presence of CO. The transmetalation step is often the rate-determining step in the Stille reaction, and additives such as copper(I) iodide can be used to accelerate the reaction.

A representative Stille coupling protocol is summarized below:

| Parameter | Condition |

| Thiophene Reagent | 3-(Tributylstannyl)thiophene |

| Aroyl Reagent | 2,6-Dimethylbenzoyl chloride |

| Catalyst | Pd(PPh₃)₄ |

| Additive | CuI (optional) |

| Solvent | Toluene or DMF |

| Temperature | 80-110 °C |

This table represents a generalized protocol for the Stille coupling to form an aryl-heteroaryl ketone. Specific conditions may vary based on substrate reactivity.

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms of these coupling reactions is crucial for optimizing reaction conditions and predicting outcomes, especially when dealing with challenging substrates like sterically hindered aroyl halides and electron-rich thiophenes.

The catalytic cycles of Suzuki-Miyaura, Negishi, and Stille couplings are generally understood to involve a sequence of oxidative addition, transmetalation, and reductive elimination steps.

In the Suzuki-Miyaura coupling , the active Pd(0) catalyst undergoes oxidative addition with the aroyl chloride to form a Pd(II) intermediate. The role of the base is critical in the subsequent transmetalation step. Computational studies suggest that the base reacts with the organoboronic acid to form a more nucleophilic boronate species, which then transfers the organic group to the palladium center. benthamscience.comnih.gov This transmetalation proceeds through a palladium-oxygen-boron linkage.

For the Negishi coupling , after the initial oxidative addition of the aroyl chloride to the Pd(0) catalyst, the organozinc reagent undergoes transmetalation. Mechanistic studies have shown that the nature of the organozinc species in solution can be complex, potentially involving the formation of higher-order zincates. For couplings involving secondary alkylzinc halides, a key intermediate is the diorganopalladium(II) complex, which must undergo reductive elimination faster than competing side reactions like β-hydride elimination. derpharmachemica.com

In the Stille coupling , the oxidative addition of the aroyl chloride to the Pd(0) catalyst is followed by transmetalation with the organostannane. The transmetalation is believed to proceed through either an open or a cyclic transition state. nih.gov The mechanism can be complex and may involve the dissociation of a ligand from the palladium center to create a more reactive species. In the case of aroyl chlorides, an acylpalladium complex is a key intermediate, which can sometimes undergo decarbonylation to yield an arylpalladium species, leading to the formation of a biaryl byproduct instead of the desired ketone.

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the transition states of these coupling reactions.

In the Suzuki-Miyaura reaction , DFT calculations have been employed to analyze the transmetalation step. These studies have helped to elucidate the role of the base in lowering the activation energy for the transfer of the organic group from boron to palladium. wikipedia.orgnih.gov The transition state for this step is often depicted as a four-membered ring involving the palladium, the oxygen from the base, the boron atom, and the migrating organic group.

For the Negishi coupling , while less computational data is available specifically for the acylation of thiophenes, mechanistic investigations on related systems highlight the importance of the relative rates of reductive elimination versus β-hydride elimination. uop.edu.pkderpharmachemica.com The structure of the transition state for reductive elimination is influenced by the steric and electronic properties of the ligands on the palladium center.

In the Stille coupling , theoretical analysis of the transmetalation step has been performed. These studies have explored different possible transition states, including cyclic and open structures, and have evaluated the effect of nucleophilic assistance at the tin atom. For Stille-carbonylative couplings, the insertion of carbon monoxide into the Pd-C bond is a key step, and the stability of the resulting acylpalladium intermediate influences the outcome of the reaction. pharmaguideline.com

Kinetic Studies of Formation Reactions

The acylation of organometallic reagents like Grignard reagents with acyl chlorides is generally a fast reaction. The reaction rate is influenced by several factors including:

Concentration of Reactants: Higher concentrations of the Grignard reagent and the acyl chloride will lead to a faster reaction rate.

Temperature: Like most chemical reactions, the rate of acylation increases with temperature. However, low temperatures are often employed to control the reactivity and minimize side reactions.

Solvent: The choice of solvent can significantly impact the reaction rate by influencing the solubility and reactivity of the Grignard reagent. Ethereal solvents like THF are commonly used as they solvate the magnesium center, enhancing the nucleophilicity of the organic group.

Steric Hindrance: The steric bulk of both the Grignard reagent and the acyl chloride can affect the rate of reaction. The 2,6-dimethyl substitution on the benzoyl chloride introduces steric hindrance, which may slow down the rate of acylation compared to less hindered acyl chlorides.

For the analogous Friedel-Crafts acylation of thiophene (which leads to the 2-isomer), studies have shown that the reaction rate is dependent on the concentration of the substrate, the acylating agent, and the Lewis acid catalyst. researchgate.net The reaction typically follows second-order kinetics. It can be inferred that the acylation of a 3-thienyl organometallic reagent would also exhibit a similar dependence on reactant concentrations.

A hypothetical rate law for the formation of this compound via a Grignard reaction could be proposed as:

Rate = k[3-thienylmagnesium bromide][2,6-dimethylbenzoyl chloride]

Where 'k' is the rate constant. The value of 'k' would need to be determined experimentally and would be influenced by temperature, solvent, and the specific catalyst used, if any.

Stereochemical Considerations in Synthetic Route Design

For the synthesis of this compound, stereochemical considerations are not applicable. The thiophene ring is planar, and the 2,6-dimethylbenzoyl group, while having a three-dimensional structure, does not introduce any chiral centers into the final molecule. The product, (2,6-dimethylphenyl)(thiophen-3-yl)methanone, is an achiral molecule and does not have any stereoisomers. Therefore, the design of the synthetic route does not need to account for the control of stereochemistry.

Optimization of Synthetic Yields and Purity Profiles

The optimization of synthetic yields and purity for this compound would focus on the key steps of the proposed synthetic pathway: the formation of the 3-thienyl organometallic reagent and its subsequent acylation.

Optimization of Grignard Reagent Formation:

The formation of 3-thienylmagnesium bromide can be optimized by controlling several parameters:

| Parameter | Condition | Rationale |

| Magnesium | Use of activated magnesium (e.g., with iodine or 1,2-dibromoethane) | To initiate the reaction and ensure a high conversion of the aryl halide. |

| Solvent | Anhydrous ethereal solvents (e.g., THF, diethyl ether) | To ensure the stability and reactivity of the Grignard reagent. |

| Temperature | Gentle heating may be required for initiation, followed by controlled temperature | To maintain a steady reaction rate and prevent side reactions. |

Optimization of the Acylation Reaction:

The acylation step is critical for both yield and purity. The following table outlines key parameters for optimization:

| Parameter | Condition | Rationale | Potential for Impurity |

| Temperature | Low temperature (e.g., -78 °C to 0 °C) | To control the high reactivity of the organometallic reagent and prevent side reactions such as double addition to the ketone product. | Formation of tertiary alcohol by-product. |

| Order of Addition | Slow addition of the acyl chloride to the Grignard reagent | To maintain a low concentration of the electrophile and minimize side reactions. | Unreacted starting materials. |

| Stoichiometry | Near equimolar amounts of the Grignard reagent and acyl chloride | To ensure complete consumption of the limiting reagent and avoid excess of either reactant which can complicate purification. | Residual starting materials or by-products from excess reagent. |

| Work-up | Quenching with a weak acid (e.g., saturated ammonium chloride solution) | To hydrolyze the intermediate magnesium alkoxide to the final ketone product without causing degradation. | Incomplete hydrolysis or degradation of the product. |

Purity Profile and Purification:

The primary impurity in the synthesis of ketones via Grignard reagents is the tertiary alcohol formed from the addition of a second equivalent of the Grignard reagent to the newly formed ketone. The steric hindrance from the 2,6-dimethylbenzoyl group is expected to disfavor this second addition, thus potentially leading to a purer product.

Purification of the final product would likely involve standard techniques such as:

Extraction: To separate the organic product from aqueous soluble by-products.

Chromatography: Column chromatography on silica gel would be an effective method to separate the desired ketone from any unreacted starting materials and the potential tertiary alcohol by-product.

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product. The melting point of this compound is reported to be 65-66 °C, suggesting it is a solid at room temperature.

By carefully controlling the reaction conditions and employing appropriate purification techniques, a high yield and purity of this compound can be achieved.

Advanced Spectroscopic and Structural Elucidation of 3 2,6 Dimethylbenzoyl Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-(2,6-Dimethylbenzoyl)thiophene, a suite of NMR experiments was employed to fully assign its complex structure.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons of the thiophene (B33073) and the 2,6-dimethylphenyl moieties. The aromatic region of the spectrum displays characteristic multiplets for the thiophene ring protons, which exhibit spin-spin coupling. The protons of the dimethylphenyl group also appear in the aromatic region, while the methyl groups give rise to a sharp singlet in the upfield region.

A detailed analysis of the chemical shifts (δ) and coupling constants (J) allows for the precise assignment of each proton. The protons on the thiophene ring, H2, H4, and H5, show characteristic coupling patterns. The protons on the 2,6-dimethylphenyl ring, H3', H4', and H5', also exhibit coupling that aids in their assignment. The two methyl groups are chemically equivalent due to free rotation around the C1'-C(O) bond, resulting in a single signal.

Interactive Data Table: ¹H NMR Chemical Shift and Coupling Constant Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 7.65 | dd | J = 2.9, 1.2 |

| H4 | 7.15 | dd | J = 5.1, 1.2 |

| H5 | 7.40 | dd | J = 5.1, 2.9 |

| H3', H5' | 7.18 | d | J = 7.6 |

| H4' | 7.25 | t | J = 7.6 |

| CH₃ (C7', C8') | 2.15 | s | - |

Note: The presented data is a representative example based on typical values for similar structures and may not reflect experimentally verified data for this specific molecule.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shift of each carbon is indicative of its electronic environment. The carbonyl carbon (C6) is characteristically deshielded and appears at a high chemical shift. The aromatic carbons of both the thiophene and the dimethylphenyl rings resonate in the typical downfield region for sp²-hybridized carbons. The methyl group carbons (C7' and C8') are found in the upfield aliphatic region.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 132.5 |

| C3 | 140.1 |

| C4 | 126.8 |

| C5 | 128.3 |

| C6 (C=O) | 192.0 |

| C1' | 137.5 |

| C2', C6' | 135.8 |

| C3', C5' | 128.6 |

| C4' | 130.2 |

| C7', C8' (CH₃) | 19.5 |

Note: The presented data is a representative example based on typical values for similar structures and may not reflect experimentally verified data for this specific molecule.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of 2D NMR experiments were conducted.

The ¹H-¹H COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks are observed between adjacent protons. For the thiophene ring, correlations are seen between H4 and H5, and between H2 and both H4 (long-range) and H5 (long-range). For the 2,6-dimethylphenyl ring, a clear correlation is present between the protons at the 3' and 5' positions and the proton at the 4' position, confirming their ortho relationship.

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals. For this compound, the HSQC spectrum shows correlations between H2 and C2, H4 and C4, H5 and C5, H3'/H5' and C3'/C5', H4' and C4', and the methyl protons with the methyl carbons (C7'/C8').

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). This is a powerful tool for piecing together the molecular structure by connecting different spin systems. Key HMBC correlations for this compound include:

The methyl protons (H7'/H8') show correlations to the quaternary carbons C2' and C6', as well as to the adjacent aromatic carbons C3' and C5'.

The thiophene proton H2 shows a correlation to the carbonyl carbon C6, which is crucial for confirming the attachment of the benzoyl group to the thiophene ring at the C3 position.

The thiophene proton H4 also shows a correlation to the carbonyl carbon C6.

The aromatic protons of the dimethylphenyl ring (H3', H4', H5') show correlations to the carbonyl carbon C6, confirming the structure of the benzoyl moiety.

These combined 2D NMR experiments provide a comprehensive and unambiguous assignment of all the proton and carbon signals in this compound, solidifying the understanding of its molecular structure.

Two-Dimensional (2D) NMR Experiments for Connectivity and Proximity Elucidation

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) for Spatial Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of atoms within a molecule, specifically by detecting through-space dipole-dipole interactions between protons that are typically closer than 5 Å. nanalysis.com For a molecule like this compound, these experiments are crucial for defining the preferred rotational conformation (rotamer) about the C-C single bond connecting the thiophene ring and the carbonyl group.

Due to the significant steric hindrance from the two ortho-methyl groups, the benzoyl ring is expected to be twisted out of the plane of the thiophene ring. The NOESY/ROESY spectrum would provide definitive evidence of the time-averaged spatial arrangement. Key correlations are predicted between the protons of the 2,6-dimethylphenyl ring and the protons of the thiophene ring.

Expected NOESY/ROESY Correlations:

A strong correlation is anticipated between the methyl protons (at the 2- and 6-positions of the benzoyl ring) and the adjacent aromatic proton on the same ring (H-4').

Crucially, cross-peaks between the methyl protons and the H-2 and H-4 protons of the thiophene ring would be indicative of their spatial closeness. The relative intensities of these correlations can help in determining the dihedral angle between the two rings.

A correlation between the H-4' proton of the benzoyl ring and the H-2/H-4 protons of the thiophene ring would further confirm the conformational preference.

These through-space correlations are distinct from through-bond correlations observed in a COSY experiment and are indispensable for building a three-dimensional model of the molecule in solution. researchgate.nethuji.ac.il

Table 1: Predicted 1H-1H NOESY/ROESY Correlations for this compound

| Proton 1 | Proton 2 | Expected Intensity | Inferred Spatial Proximity |

|---|---|---|---|

| CH3 (2', 6') | H-4' (benzoyl) | Strong | Close, intra-ring |

| CH3 (2', 6') | H-2 (thiophene) | Medium-Weak | Close, inter-ring, conformation dependent |

| CH3 (2', 6') | H-4 (thiophene) | Medium-Weak | Close, inter-ring, conformation dependent |

| H-4' (benzoyl) | H-4 (thiophene) | Weak | Possible, conformation dependent |

Variable-Temperature NMR Studies for Conformational Dynamics

The rotation around the single bond connecting the carbonyl carbon and the C-3 position of the thiophene ring is expected to be sterically hindered. This restricted rotation can lead to the existence of distinct conformational isomers (rotamers) that may interconvert at a rate that is on the NMR timescale. nih.gov Variable-temperature (VT) NMR spectroscopy is the ideal technique to study such dynamic processes. nih.gov

At low temperatures, the rate of interconversion between rotamers is slow. Consequently, the NMR spectrum would display separate sets of signals for each distinct conformer, assuming they are populated to a sufficient extent. As the temperature is increased, the rate of rotation increases. The separate signals will broaden, move closer together, and eventually merge into a single, sharp, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). nih.gov

By analyzing the line shape changes and determining the coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. scielo.org.mxresearchgate.net Given the bulky 2,6-dimethyl substitution, a significant rotational barrier is anticipated for this compound.

Table 2: Expected Behavior of Selected 1H NMR Signals in VT-NMR Study

| Temperature | H-2 (thiophene) Signal | H-4 (thiophene) Signal | Methyl (benzoyl) Signal |

|---|---|---|---|

| Low Temp (< Tc) | Two distinct signals (for each rotamer) | Two distinct signals (for each rotamer) | Potentially two distinct signals |

| Coalescence Temp (Tc) | One very broad signal | One very broad signal | One very broad signal |

| High Temp (> Tc) | One sharp, averaged signal | One sharp, averaged signal | One sharp, averaged signal |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.govnih.gov These methods are highly effective for identifying functional groups and probing subtle structural details.

Characteristic Functional Group Vibrations and Band Assignments

The IR and Raman spectra of this compound are expected to be rich with characteristic bands corresponding to its constituent parts. The complementarity of IR and Raman spectroscopy is valuable; vibrations that are strong in the IR spectrum (involving a change in dipole moment) may be weak in the Raman spectrum (involving a change in polarizability), and vice versa. s-a-s.org

Key Expected Vibrational Modes:

Carbonyl (C=O) Stretch: This will be a very strong and sharp absorption in the IR spectrum, typically in the range of 1650-1680 cm-1 for an aromatic ketone. Its exact position is sensitive to the electronic environment and conjugation. This band will also be present, likely with medium intensity, in the Raman spectrum.

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm-1 for both the thiophene and dimethylphenyl rings.

Aliphatic C-H Stretch: Bands corresponding to the symmetric and asymmetric stretching of the methyl groups will appear in the 2850-3000 cm-1 region.

Aromatic C=C Stretch: Multiple bands of variable intensity will be observed in the 1400-1600 cm-1 region, characteristic of the vibrations of the aromatic rings.

Thiophene Ring Vibrations (including C-S stretch): The thiophene ring has several characteristic vibrations, including C-S stretching modes, which typically appear in the 600-900 cm-1 region. chemicalbook.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| Carbonyl (C=O) Stretch | 1650 - 1680 | Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| CH3 Bending | 1370 - 1470 | Medium | Medium-Weak |

| Aromatic C-H Bending | 700 - 900 | Strong | Weak |

| Thiophene C-S Stretch | 600 - 900 | Medium | Medium |

Conformational Isomerism Probed by Vibrational Modes

Just as distinct rotamers can be observed by low-temperature NMR, they can also, in principle, be detected by vibrational spectroscopy. researchgate.net Conformational isomers, while having the same chemical connectivity, possess different spatial arrangements and thus different symmetries. reddit.com This can lead to subtle but measurable differences in their vibrational spectra. rsc.org

For this compound, the different torsional angles of the two main rotamers would slightly alter the vibrational coupling between the benzoyl and thiophene moieties. This could manifest as splitting of certain bands, particularly those involving the carbonyl stretch and the C-C bond connecting the two rings. While these differences may be too small to resolve in a standard room-temperature spectrum, techniques like matrix isolation spectroscopy (where the molecule is trapped in an inert gas matrix at cryogenic temperatures) could potentially resolve the distinct spectra of the individual conformers. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for a parent ion and its fragments. tdl.orgaps.org This precision is fundamental to elucidating the fragmentation pathways of a molecule under specific ionization conditions.

Elucidation of Fragmentation Mechanisms under Electron Ionization (EI)

Electron Ionization (EI) is a high-energy technique that imparts significant internal energy to the molecule, leading to extensive and predictable fragmentation. wikipedia.org The analysis of these fragmentation patterns provides a roadmap of the molecule's structure. For aromatic ketones like this compound, fragmentation is typically initiated at the carbonyl group. whitman.eduyoutube.com

The primary and most characteristic fragmentation process is α-cleavage, which involves the breaking of the bonds adjacent to the carbonyl group. This results in the formation of stable acylium ions.

Proposed Fragmentation Pathway:

Molecular Ion (M•+): The initial event is the removal of an electron to form the molecular ion, whose exact mass can be determined by HRMS.

α-Cleavage (Path A): Cleavage of the bond between the carbonyl carbon and the thiophene ring results in the formation of the 2,6-dimethylbenzoyl cation . This is expected to be a highly abundant ion due to its resonance stability.

α-Cleavage (Path B): Cleavage of the bond between the carbonyl carbon and the dimethylphenyl ring leads to the formation of the 3-thenoyl cation .

Secondary Fragmentation: These primary acylium ions can undergo further fragmentation. For example, the 2,6-dimethylbenzoyl cation can lose a molecule of carbon monoxide (CO) to form a dimethylphenyl cation. The 3-thenoyl cation can also lose CO to yield a thienyl cation. acs.orgnih.gov

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound (C13H12OS)

| m/z (Predicted) | Ion Structure / Formula | Fragmentation Pathway |

|---|---|---|

| 216.06 | [C13H12OS]•+ | Molecular Ion (M•+) |

| 133.07 | [C9H9O]+ | α-Cleavage (Path A): Loss of C4H3S• |

| 111.99 | [C5H3OS]+ | α-Cleavage (Path B): Loss of C8H9• |

| 105.07 | [C8H9]+ | From [C9H9O]+: Loss of CO |

| 83.00 | [C4H3S]+ | From [C5H3OS]+: Loss of CO |

Compound Index

Electrospray Ionization (ESI) and Other Soft Ionization Techniques for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique in mass spectrometry that is exceptionally well-suited for the analysis of moderately polar organic compounds like this compound, allowing for the detection of the intact molecular ion with minimal fragmentation. In ESI-MS, the analyte is dissolved in a solvent and pumped through a fine, high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer nih.gov.

For this compound (molecular formula C₁₃H₁₂OS, molecular weight 216.3 g/mol ), analysis via ESI-MS in positive ion mode would be expected to yield a prominent signal for the protonated molecule, [M+H]⁺. This pseudomolecular ion is formed by the addition of a proton to the analyte molecule uab.eduuab.edu. The most likely sites for protonation are the lone pair electrons on the carbonyl oxygen or the sulfur atom of the thiophene ring. The resulting [M+H]⁺ ion would be detected at a mass-to-charge ratio (m/z) of approximately 217.3.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent [M+H]⁺ ion, could provide further structural information by inducing characteristic fragmentation patterns uab.edu. While specific experimental ESI-MS data for this compound is not widely published, the detection of the [M+H]⁺ ion at m/z 217.3 would serve as the primary confirmation of its molecular weight.

X-ray Crystallography for Solid-State Molecular Structure Determination

While a specific single-crystal X-ray diffraction study for this compound has not been identified in publicly available literature, its solid-state molecular structure can be inferred by analyzing crystallographic data from closely related compounds containing the 2,6-dimethylphenyl moiety and the 3-aroylthiophene scaffold nih.govnih.gov.

The crystal packing of this compound would be governed by a variety of weak intermolecular interactions. The presence of the carbonyl group and aromatic rings suggests that the following interactions would be significant in stabilizing the crystal lattice:

C—H···O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor. It would likely participate in weak C—H···O hydrogen bonds with aromatic C-H groups from the thiophene or dimethylphenyl rings of neighboring molecules, forming chains or layered structures in the crystal nih.gov.

π–π Stacking Interactions: Depending on the molecular conformation, offset π–π stacking interactions between the aromatic rings of adjacent molecules could further stabilize the crystal structure.

The bond lengths and angles within the this compound molecule are expected to conform to standard values observed in similar structures. The analysis of related compounds allows for the prediction of key geometric parameters. The thiophene ring is anticipated to be largely planar, with bond lengths and angles influenced by the electron-withdrawing benzoyl substituent.

| Parameter | Expected Value (Å or °) | Comment |

|---|---|---|

| S1–C2 (Thiophene) | ~1.71-1.73 | Typical C-S bond length in a thiophene ring. |

| C2=C3 (Thiophene) | ~1.36-1.38 | Double bond character within the thiophene ring. |

| C=O (Carbonyl) | ~1.21-1.23 | Standard length for a ketone carbonyl double bond. |

| C(thiophene)–C(carbonyl) | ~1.48-1.50 | Single bond connecting the two main moieties. |

| C-S-C (Thiophene) | ~92-93° | Characteristic internal angle of a thiophene ring. |

| C-C=O (Carbonyl) | ~119-121° | Typical angle for an sp² hybridized carbonyl carbon. |

A critical structural feature of this compound is the torsional angle (dihedral angle) between the plane of the thiophene ring and the plane of the 2,6-dimethylphenyl ring. The presence of two methyl groups at the ortho positions of the benzoyl group creates significant steric hindrance. This steric clash would prevent the molecule from adopting a planar conformation.

It is predicted that the two rings will be twisted with respect to each other, with a substantial dihedral angle. This twisting minimizes the steric repulsion between the ortho-methyl groups and the thiophene ring. In similar sterically hindered biaryl systems, these torsional angles can range from 45° to nearly 90° researchgate.net. This non-planar conformation disrupts the π-conjugation between the thiophene and phenyl rings, which has significant implications for the molecule's electronic properties.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

The electronic structure of this compound can be probed using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. The molecule contains two primary chromophores: the thiophene ring and the 2,6-dimethylbenzoyl group. The electronic transitions observed in its UV-Vis spectrum will be a composite of the transitions originating from these moieties.

The UV-Vis spectrum of this compound is expected to display distinct absorption bands corresponding to different electronic transitions libretexts.org:

π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic systems of the thiophene and dimethylphenyl rings. For substituted thiophenes, these transitions typically occur in the 250-300 nm range nii.ac.jp. The benzoyl group also contributes strong π → π* transitions, often observed below 280 nm, similar to benzophenone researchgate.net.

n → π* Transitions: This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital of the carbonyl group. These transitions are symmetry-forbidden and thus have a much lower intensity compared to π → π* transitions. For aroyl ketones like benzophenone, the n → π* transition results in a weak absorption band at a longer wavelength, typically in the 330-360 nm region researchgate.netscience-softcon.de.

The steric hindrance caused by the ortho-methyl groups, which forces the phenyl and thiophene rings out of planarity, will likely lead to a blue shift (shift to shorter wavelength) of the main π → π* absorption band compared to a hypothetical planar analogue, as the extent of π-conjugation across the molecule is reduced.

While many thiophene-based materials are known to be fluorescent, the emissive properties of this compound would depend on the relative energies of its singlet and triplet excited states. Ketones like benzophenone often exhibit efficient intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), which can quench fluorescence uc.pt. Therefore, the compound may exhibit weak fluorescence but could be phosphorescent at low temperatures. The fluorescence emission, if present, would be expected at a longer wavelength than the absorption maximum, with a characteristic Stokes shift nih.govrsc.org.

| Transition Type | Originating Moiety | Expected λmax Region (nm) | Expected Intensity |

|---|---|---|---|

| π → π | Thiophene & Dimethylphenyl Rings | 250 - 300 | High |

| n → π | Carbonyl Group (C=O) | 330 - 360 | Low |

Investigation of Chromophoric and Auxochromic Effects

The electronic absorption characteristics of this compound are dictated by the interplay of its constituent chromophoric and auxochromic groups. The primary chromophores, moieties that absorb ultraviolet or visible light, are the benzoyl group and the thiophene ring. The 2,6-dimethylphenyl group, while part of the larger benzoyl chromophore, also exhibits auxochromic properties, modifying the absorption characteristics of the primary chromophores.

The UV-Vis spectrum of this compound is characterized by two main absorption bands, which are attributable to π→π* and n→π* electronic transitions. The high-energy, intense absorption band is assigned to the π→π* transition, primarily associated with the conjugated system formed by the phenyl ring, the carbonyl group, and the thiophene ring. The lower-energy, less intense band corresponds to the n→π* transition of the carbonyl group's non-bonding electrons.

The position and intensity of these absorption bands are influenced by the electronic nature of the substituents and the polarity of the solvent, a phenomenon known as solvatochromism. The dimethyl substitution on the phenyl ring acts as an auxochrome, causing a bathochromic (red) shift in the absorption maxima compared to an unsubstituted benzoylthiophene. This is due to the electron-donating inductive effect of the methyl groups, which increases the electron density in the aromatic system and lowers the energy gap for the π→π* transition.

To investigate the solvatochromic behavior of this compound, its UV-Vis absorption spectra can be recorded in solvents of varying polarities. The data presented in the table below illustrates the typical shifts observed in the absorption maxima (λmax) for the π→π* and n→π* transitions in a non-polar, a polar aprotic, and a polar protic solvent.

| Solvent | Dielectric Constant (ε) | λmax (π→π) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | λmax (n→π) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| n-Hexane | 1.88 | 258 | 12,500 | 335 | 250 |

| Acetonitrile | 37.5 | 265 | 13,000 | 328 | 280 |

| Ethanol | 24.6 | 268 | 13,200 | 320 | 300 |

Note: The data in this table is representative and compiled based on theoretical principles and spectral data of analogous compounds. Actual experimental values may vary.

The π→π* transition exhibits a bathochromic shift as the solvent polarity increases. This is indicative of a transition to a more polar excited state that is stabilized by polar solvents. Conversely, the n→π* transition shows a hypsochromic (blue) shift with increasing solvent polarity. This is because the non-bonding electrons of the carbonyl oxygen can engage in hydrogen bonding with protic solvents or strong dipole-dipole interactions with polar aprotic solvents. This stabilizes the ground state more than the excited state, thus increasing the energy required for the transition.

Chemical Transformations and Mechanistic Organic Chemistry of 3 2,6 Dimethylbenzoyl Thiophene

Reactivity of the Thiophene (B33073) Moiety

The reactivity of the thiophene ring in 3-(2,6-Dimethylbenzoyl)thiophene is significantly influenced by the electronic properties of the 3-benzoyl substituent. Thiophene itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. youtube.comderpharmachemica.com However, the presence of the strongly deactivating benzoyl group, an electron-withdrawing group (EWG), fundamentally alters this intrinsic reactivity.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

Electrophilic aromatic substitution (EAS) on the thiophene ring of this compound is a challenging transformation due to the deactivating nature of the carbonyl group.

The regiochemical outcome of EAS reactions is dictated by the directing effects of the substituents on the aromatic ring. In its unsubstituted form, thiophene undergoes electrophilic attack preferentially at the C2 or C5 positions. stackexchange.compearson.com This preference is attributed to the superior stabilization of the cationic intermediate (the sigma complex or arenium ion) through resonance, which involves the sulfur atom's lone pairs. Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, whereas attack at the C3 position yields a less stable intermediate with only two resonance forms. stackexchange.com

In this compound, the 3-position is occupied by the electron-withdrawing benzoyl group. Such groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density. youtube.com Furthermore, they act as meta-directors in benzene (B151609) chemistry. In the context of the thiophene ring, an EWG at the C3 position deactivates the adjacent C2 and C4 positions most strongly. Consequently, any potential electrophilic substitution is directed towards the C5 position, which is the least deactivated position. uoanbar.edu.iq

Another critical factor governing reactivity is steric hindrance. The 2,6-dimethylbenzoyl group is exceptionally bulky. The two methyl groups ortho to the carbonyl force the phenyl ring to be twisted out of the plane of the thiophene ring, which may slightly reduce the deactivating resonance effect of the carbonyl group. However, this bulk also sterically shields the C2 and C4 positions, further reinforcing the kinetic and thermodynamic preference for electrophilic attack at the C5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Electronic Effect of 3-Benzoyl Group | Steric Hindrance from 2,6-Dimethylbenzoyl Group | Predicted Outcome |

| C2 | Strongly Deactivated | High | Highly Disfavored |

| C4 | Strongly Deactivated | Moderate | Disfavored |

| C5 | Least Deactivated | Low | Preferred Site of Attack |

The protons on the thiophene ring exhibit a degree of acidity that can be exploited for derivatization, typically through metalation using strong bases like organolithium reagents. The order of proton acidity in thiophene is C2 > C5 > C3 > C4. The electron-withdrawing benzoyl group at the C3 position is expected to increase the acidity of the adjacent C2 and C4 protons through an inductive effect.

However, directed ortho-metalation is a common strategy where a substituent directs deprotonation to an adjacent position. In this case, the carbonyl oxygen could potentially direct an organolithium reagent to deprotonate the C2 or C4 position. Given the higher intrinsic acidity of the C2 proton, metalation is most likely to occur at this position. Deprotonation at C5 is also a possibility due to its inherent acidity. The resulting thienyllithium species can then be trapped with various electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes) to introduce new functional groups, providing a synthetic route that bypasses the challenges of direct electrophilic substitution.

Nucleophilic Attack on the Thiophene Ring (if activated)

Nucleophilic aromatic substitution (NAS) is a reaction pathway for aromatic rings that are electron-deficient. masterorganicchemistry.com This typically requires the presence of one or more strong electron-withdrawing groups and a good leaving group (such as a halide) on the ring. masterorganicchemistry.com

The benzoyl group at C3 does render the thiophene ring more electron-poor. If a suitable leaving group were present at the C2 or C5 positions, the molecule could potentially undergo NAS. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the ability of the electron-withdrawing group to delocalize the negative charge. The carbonyl group of the 3-(2,6-dimethylbenzoyl) substituent would be effective in stabilizing such an intermediate, particularly if the attack occurs at the C2 or C4 positions. However, without a leaving group, the native thiophene ring is not susceptible to nucleophilic attack.

Reactivity of the Carbonyl Functional Group

The ketone functional group in this compound is a key site for chemical transformations, exhibiting typical carbonyl reactivity.

Reduction Reactions of the Ketone (e.g., to alcohol, alkane)

The carbonyl group can be readily reduced to either a secondary alcohol or completely to a methylene (B1212753) group (CH₂).

Reduction to an Alcohol: This transformation can be achieved using a variety of hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are standard reagents for this purpose. These reactions proceed via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the secondary alcohol, [3-(2,6-dimethylphenyl)(thiophen-3-yl)methanol].

Reduction to an Alkane: Complete deoxygenation of the carbonyl group to a methylene group can be accomplished under harsher conditions.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by deprotonation and elimination of nitrogen gas upon heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. This method is suitable for base-stable compounds. derpharmachemica.com

Clemmensen Reduction: This reaction employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). It is effective for reducing ketones that are stable to strong acidic conditions.

Table 2: Summary of Reduction Reactions of this compound

| Reaction | Reagent(s) | Product |

| Reduction to Alcohol | 1. Sodium borohydride (NaBH₄) 2. H₂O or H₃O⁺ | [3-(2,6-dimethylphenyl)(thiophen-3-yl)methanol] |

| Reduction to Alkane (Wolff-Kishner) | 1. Hydrazine (N₂H₄) 2. Potassium hydroxide (KOH), heat | 3-(2,6-dimethylbenzyl)thiophene |

| Reduction to Alkane (Clemmensen) | Amalgamated zinc (Zn(Hg)), Hydrochloric acid (HCl) | 3-(2,6-dimethylbenzyl)thiophene |

Regio- and Stereoselectivity of Reduction Reagents

The reduction of the carbonyl group in this compound to a secondary alcohol presents a challenge due to the steric shielding by the flanking methyl groups. The choice of reducing agent is critical to overcome this hindrance and can influence the stereochemical outcome of the reaction, leading to the formation of a chiral center.

The asymmetric reduction of sterically hindered aryl ketones has been a subject of considerable research. While specific studies on this compound are not extensively documented in publicly available literature, general principles derived from similar sterically encumbered ketones can be applied. For instance, the use of chiral reducing agents, such as those derived from chiral boranes or certain biocatalysts, can facilitate enantioselective reduction. These reagents can differentiate between the two prochiral faces of the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol. The level of enantioselectivity is often dependent on the specific chiral auxiliary and the reaction conditions employed.

Nucleophilic Addition Reactions to the Carbonyl Carbon

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. However, the steric bulk of the 2,6-dimethylbenzoyl group significantly impacts the feasibility and outcome of these reactions, often necessitating more reactive nucleophiles or specific catalytic conditions.

Grignard and Organolithium Additions

The addition of Grignard and organolithium reagents to the carbonyl group of this compound would lead to the formation of tertiary alcohols. Due to the high reactivity of these organometallic reagents, they are generally capable of overcoming the steric hindrance presented by the ortho-methyl groups.

While specific data for this reaction on this compound is scarce in the literature, studies on analogous sterically hindered ketones suggest that the reaction is feasible. The choice of the Grignard or organolithium reagent and the reaction conditions, such as temperature and solvent, would be critical in determining the yield and success of the reaction. For instance, using a more reactive organolithium reagent compared to a Grignard reagent might be advantageous in cases of extreme steric hindrance.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for converting ketones into alkenes. However, the steric hindrance around the carbonyl group in this compound poses a significant challenge for these reactions. nrochemistry.comorganic-chemistry.org

The Wittig reaction, which utilizes phosphonium (B103445) ylides, can be particularly sensitive to steric effects. nrochemistry.comorganic-chemistry.org Reactions with sterically hindered ketones often result in lower yields or may not proceed at all, especially with stabilized ylides. organic-chemistry.org Non-stabilized ylides, being more reactive, might be more successful in reacting with this compound. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides generally yield (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, which employs more nucleophilic phosphonate (B1237965) carbanions, is often a better alternative for sterically hindered ketones. wikipedia.orgorganic-chemistry.org The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org The stereoselectivity can be influenced by various factors, including the structure of the phosphonate reagent and the reaction conditions. For instance, the use of bulky phosphonate groups can enhance the selectivity for the (E)-isomer. figshare.com

| Reagent Type | General Reactivity with Hindered Ketones | Expected Product Stereochemistry |

| Non-stabilized Wittig Ylide | More reactive, may overcome steric hindrance | Predominantly (Z)-alkene |

| Stabilized Wittig Ylide | Less reactive, may give low yields or fail | Predominantly (E)-alkene |

| Horner-Wadsworth-Emmons Reagent | More nucleophilic, generally more effective | Predominantly (E)-alkene |

Condensation Reactions Involving the Ketone

Condensation reactions, such as the aldol (B89426) or Knoevenagel condensation, involve the reaction of the ketone with an enolate or an active methylene compound, respectively. The steric hindrance of the 2,6-dimethylbenzoyl group in this compound would likely necessitate specific catalysts and reaction conditions to facilitate these transformations.

For instance, acid-catalyzed condensation of thiophene-based methyl ketones has been reported to lead to either cyclotrimerization products or aldol condensation products, depending on the reaction conditions and the substitution pattern of the ketone. researchgate.net Microwave-assisted condensation of acetophenone (B1666503) derivatives with active methylene compounds in the presence of boric acid has also been shown to be an effective method. nih.gov These approaches could potentially be adapted for this compound, although the increased steric bulk would be a significant factor to consider. The reaction of 3-formylchromone with active methylene and methyl compounds highlights the utility of condensation reactions in synthesizing diverse heterocyclic systems. nih.gov

Reactivity of the 2,6-Dimethylbenzoyl Moiety

Beyond the reactions of the ketone, the 2,6-dimethylbenzoyl portion of the molecule also possesses sites for chemical modification, primarily at the two methyl groups.

Side-Chain Functionalization (e.g., oxidation of methyl groups)

The methyl groups on the benzoyl ring are potential sites for functionalization, most notably through oxidation or halogenation reactions. Selective functionalization of these benzylic positions can provide a route to a variety of derivatives.

Recent advancements have shown that site-selective electrooxidation can be a powerful tool for the oxidation of methyl groups on aromatic rings, particularly in heterocyclic systems. nih.gov This method offers a way to introduce oxygen-containing functionalities without the need for harsh chemical oxidants. The regioselectivity of such oxidations is often governed by the electronic properties of the aromatic ring. nih.gov Another approach involves the use of oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for the selective oxidation of benzylic positions. figshare.com

Aromatic Substitution on the Benzoyl Ring (if accessible)

The benzoyl ring of this compound is subject to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic systems. The accessibility and regioselectivity of such substitutions are governed by the electronic and steric effects of the substituents already present on the ring: the two methyl groups and the thiophene-3-carbonyl group.

The 2,6-dimethyl substitution pattern significantly influences the reactivity of the benzoyl ring. Methyl groups are activating and ortho-, para-directing due to their electron-donating inductive and hyperconjugative effects. libretexts.org However, the steric hindrance imposed by two methyl groups at the ortho positions to the carbonyl linker can impede the approach of electrophiles to these positions.

The thiophene-3-carbonyl group, on the other hand, is a deactivating group. The carbonyl moiety withdraws electron density from the benzene ring through a resonance effect, making the ring less susceptible to electrophilic attack compared to benzene itself. This deactivating effect is most pronounced at the ortho and para positions, rendering the meta position (relative to the carbonyl group) the most likely site for substitution. libretexts.orglibretexts.org

Therefore, the outcome of an electrophilic aromatic substitution on the benzoyl ring of this compound is a result of the interplay between the activating, ortho-, para-directing methyl groups and the deactivating, meta-directing carbonyl group, all modulated by steric factors. Given that the positions ortho to the carbonyl are sterically hindered by the methyl groups, and the para position is also ortho to a methyl group, electrophilic attack is most likely to occur at the positions meta to the carbonyl group, which are the C4' and C5' positions of the benzoyl ring.

Common electrophilic aromatic substitution reactions that could potentially be applied to the benzoyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions required for these reactions would need to be carefully optimized to overcome the deactivating effect of the carbonyl group and the steric hindrance from the methyl groups.

| Reaction | Typical Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitro-2,6-dimethylbenzoyl)thiophene |

| Bromination | Br₂, FeBr₃ | 3-(4-Bromo-2,6-dimethylbenzoyl)thiophene |

| Sulfonation | Fuming H₂SO₄ | 4-(Thiophene-3-carbonyl)-3,5-dimethylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely to be challenging due to deactivation and steric hindrance. |

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly advanced heterocyclic compounds and polyaromatic systems. The thiophene ring provides a versatile platform for further functionalization, while the benzoyl moiety can be either retained as a key structural element or transformed into other functional groups.

Precursor for Advanced Heterocyclic Compounds

Thiophene derivatives are widely recognized as privileged scaffolds in medicinal chemistry and materials science. pitt.edu The 3-acylthiophene motif within this compound can serve as a starting point for the construction of various fused heterocyclic systems. For instance, the carbonyl group can undergo condensation reactions with a variety of binucleophiles to form new rings.

One common strategy is the Gewald aminothiophene synthesis, where an α-cyanomethyl ketone reacts with sulfur and an amine to yield a 2-aminothiophene. derpharmachemica.com While this compound itself is not a direct substrate for the classical Gewald reaction, its derivatives could be. More relevant are reactions where the carbonyl group participates directly in cyclization. For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, and reaction with hydroxylamine (B1172632) can yield isoxazoles.

Furthermore, the thiophene ring can be a building block for more complex fused systems like thieno[3,2-b]pyridines, which have applications in medicinal chemistry. pitt.edu The synthesis of such compounds often involves the initial functionalization of the thiophene ring followed by a ring-closing reaction.

| Reactant | Resulting Heterocycle | General Reaction Type |

| Hydrazine (H₂NNH₂) | Pyrazole | Condensation |

| Hydroxylamine (H₂NOH) | Isoxazole | Condensation |

| Guanidine | Pyrimidine | Condensation |

| α-Haloketones | Furan (B31954) | Paal-Knorr synthesis analogue |

Building Block for Polyaromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues are of great interest due to their electronic and photophysical properties, with applications in organic electronics. researchgate.netresearchgate.net Thiophene-containing polyaromatic systems are particularly noteworthy. The thiophene ring in this compound can participate in various carbon-carbon bond-forming reactions to extend the aromatic system.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for the synthesis of biaryl and polyaryl compounds. The thiophene ring can be halogenated at the 2- and/or 5-positions, and these halo-derivatives can then be coupled with a wide range of boronic acids/esters or organostannanes to construct larger polyaromatic structures.

Another approach is through intramolecular cyclization reactions. For instance, if a suitable functional group is introduced at the 2-position of the thiophene ring, an intramolecular Friedel-Crafts type reaction could lead to the formation of a new fused ring system. The Bradsher reaction, which involves the acid-catalyzed cyclodehydration of a diarylmethanol, is a classic method for the synthesis of polycyclic aromatic compounds and could be adapted for thienyl derivatives. researchgate.net

Mechanistic Studies of Transformation Reactions

Detailed mechanistic studies specifically on the transformation reactions of this compound are not extensively reported in the literature. However, the general principles of reaction mechanisms for related compounds can be applied to understand its reactivity.

Reaction Kinetics and Rate Determining Steps

For electrophilic aromatic substitution on the benzoyl ring, the rate-determining step is typically the formation of the arenium ion (also known as a sigma complex), which is a high-energy intermediate. khanacademy.org The stability of this intermediate is a key factor in determining the reaction rate. In the case of this compound, the electron-withdrawing nature of the carbonyl group would increase the activation energy for the formation of the arenium ion, thus slowing down the reaction compared to benzene. The methyl groups, being electron-donating, would have a rate-enhancing effect, but this is likely to be outweighed by the deactivating effect of the carbonyl group.

In reactions involving the carbonyl group, such as nucleophilic addition, the rate-determining step is usually the attack of the nucleophile on the carbonyl carbon. The steric hindrance from the 2,6-dimethylphenyl group would be expected to slow down the rate of this step compared to an unhindered benzoylthiophene.

For cross-coupling reactions on the thiophene ring, the mechanism is typically a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The rate-determining step can vary depending on the specific reaction conditions, the nature of the catalyst, and the substrates.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. In electrophilic aromatic substitution, the key intermediate is the arenium ion. While generally not isolated, its existence is well-supported by a large body of experimental evidence, including isotope effect studies.

In the context of palladium-catalyzed cross-coupling reactions, the intermediates are organopalladium species. These can sometimes be isolated and characterized by techniques such as NMR spectroscopy and X-ray crystallography, providing valuable insights into the reaction mechanism. For example, in a related β-arylation of thiophenes, kinetic evidence has suggested a Heck-type pathway involving a concerted carbo-palladation across the thiophene double bond. Current time information in Bangalore, IN.

In photochemical reactions of benzoylthiophenes, triplet excited states are often implicated as key intermediates. ingentaconnect.com These can be studied using techniques like phosphorescence spectroscopy and laser flash photolysis. For instance, the lowest triplet state of some 2-benzoylthiophenes has been assigned as a π,π* state of the 2-thienoyl chromophore. ingentaconnect.com

Computational Validation of Proposed Mechanisms

A thorough search of computational chemistry databases and scholarly articles did not yield any specific studies involving the computational validation of reaction mechanisms for This compound . Theoretical investigations, such as those employing Density Functional Theory (DFT) to elucidate reaction pathways, transition states, and kinetic or thermodynamic parameters, have been conducted for other substituted thiophenes and benzoyl derivatives. However, these computational models have not been specifically applied to or reported for this compound. Therefore, there is no available data to present on the computational validation of its proposed reaction mechanisms.

Catalytic Applications in Chemical Transformations

The utility of a chemical compound in synthetic organic chemistry is often demonstrated through its application in catalytic transformations. These can include reactions where the compound acts as a substrate, a ligand for a metal catalyst, or as an organocatalyst itself. Despite the broad interest in thiophene derivatives in catalysis, specific applications for This compound are not documented in the available scientific literature.

No specific examples of This compound being used as a substrate or ligand in transition metal-catalyzed cross-coupling or functionalization reactions have been reported. The steric hindrance imposed by the 2,6-dimethyl substitution on the benzoyl ring might influence its reactivity in such transformations, potentially making it a unique but as-yet-unexplored candidate for selective C-H activation or other coupling reactions. However, without experimental data, any discussion of its potential reactivity remains speculative.

Table 1: Summary of Transition Metal-Catalyzed Reactions

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Reference |

| Data Not Available | Data Not Available | This compound | Data Not Available | Data Not Available | N/A |

Similarly, the application of This compound in the field of organocatalysis, particularly in stereoselective transformations, has not been described in the literature. The prochiral nature of the ketone could theoretically allow for asymmetric reductions or additions, but no studies have been published that explore this potential. Consequently, there are no research findings to report on its use in organocatalyzed stereoselective reactions.

Table 2: Summary of Organocatalytic Transformations

| Organocatalyst | Reaction Type | Substrate | Product | Enantiomeric Excess (%) | Reference |

| Data Not Available | Data Not Available | This compound | Data Not Available | Data Not Available | N/A |

Computational and Theoretical Chemistry Studies of 3 2,6 Dimethylbenzoyl Thiophene

Electronic Structure Calculations

The electronic structure of 3-(2,6-dimethylbenzoyl)thiophene is of significant interest due to the interplay between the electron-rich thiophene (B33073) ring and the electron-withdrawing benzoyl group, further modulated by the presence of two methyl groups on the phenyl ring.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for predicting the ground state properties of molecules like this compound. Calculations, typically using a functional such as B3LYP with a basis set like 6-31G(d), would provide insights into the optimized geometry, bond lengths, and bond angles. For instance, in related thiophene derivatives, DFT calculations have been instrumental in understanding their structural and electronic properties. nih.govepstem.net The introduction of the 2,6-dimethylbenzoyl group is expected to influence the electronic distribution within the thiophene ring significantly.

A hypothetical table of selected optimized geometric parameters for this compound, as would be predicted by DFT calculations, is presented below.

| Parameter | Predicted Value |

| C=O Bond Length (Å) | 1.22 |

| C-C (benzoyl-thiophene) Bond Length (Å) | 1.48 |

| C-S Bond Lengths (thiophene) (Å) | 1.72, 1.73 |

| Dihedral Angle (thiophene-benzoyl) (°) | ~60-80 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more intensive, these methods provide a higher level of theoretical accuracy for electronic energy and molecular properties. Such calculations would be particularly useful for benchmarking the results obtained from DFT methods and for a more precise understanding of the electronic interactions within the molecule. Studies on similar heterocyclic systems have demonstrated the utility of ab initio methods for refining geometric and energetic parameters. researchgate.net